molecular formula C9H19NO B2976472 (2R)-2-(Oxepan-4-yl)propan-1-amine CAS No. 2248214-85-7

(2R)-2-(Oxepan-4-yl)propan-1-amine

Cat. No.: B2976472
CAS No.: 2248214-85-7
M. Wt: 157.257
InChI Key: RAIRNLNFJRSZFG-IENPIDJESA-N
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Description

(2R)-2-(Oxepan-4-yl)propan-1-amine is a chiral primary amine featuring a seven-membered oxepane ring (a cyclic ether with one oxygen atom) at the 2-position of the propane backbone. The (2R) stereochemistry confers enantioselectivity, which is critical in pharmacological and catalytic applications. Oxepane’s larger ring size compared to morpholine (six-membered) or oxane (tetrahydropyran) may influence conformational flexibility, solubility, and binding interactions .

Properties

IUPAC Name

(2R)-2-(oxepan-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(7-10)9-3-2-5-11-6-4-9/h8-9H,2-7,10H2,1H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIRNLNFJRSZFG-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

a. Cyclic Ether Substituents

  • (2R)-2-(Morpholin-4-yl)propan-1-amine ():
    Morpholine’s smaller, nitrogen-containing ring enhances hydrogen-bonding capacity and polarity compared to oxepane. This may increase aqueous solubility but reduce lipophilicity, impacting membrane permeability in biological systems .
  • (2R)-2-(Oxepan-4-yl)propan-1-amine (Hypothetical): The seven-membered oxepane ring likely reduces ring strain compared to morpholine, improving thermodynamic stability. Its larger size may enhance hydrophobic interactions in nonpolar environments .

b. Aromatic vs. Alicyclic Substituents

  • This compound’s molecular formula (C₇H₁₂ClF₂N) includes halogen atoms, enhancing its stability and bioavailability .
  • Synthesized via transition metal-free catalytic reduction (79% yield), this method could be applicable to oxepane derivatives .

Chiral Resolution and Chromatography

highlights chiral separation techniques for amines like 2-(4-ethoxyphenyl)propan-1-amine using a Chiralpak IA column. The mobile phase (n-hexane/iso-propanol with ethylenediamine) suggests that oxepane derivatives may require similar conditions for enantiomeric resolution, contingent on their polarity and steric profile .

Research Findings and Limitations

  • Key Insights :

    • Oxepane’s larger ring may improve stability and hydrophobic interactions compared to morpholine or phenyl analogs.
    • Synthetic methods for naphthyl derivatives () are promising templates for oxepane analogs.
    • Chiral resolution techniques () are critical for isolating enantiomers in R&D.
  • Contradictions/Gaps: No direct evidence on this compound’s synthesis or properties. Limited data on oxepane-containing amines in the provided materials; comparisons rely on structural extrapolation.

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